molecular formula C26H32N2O6S2 B10781982 DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis- CAS No. 171744-42-6

DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-

Cat. No.: B10781982
CAS No.: 171744-42-6
M. Wt: 532.7 g/mol
InChI Key: SUQDXZBTWJQATJ-UHFFFAOYSA-N
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Description

DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis- is a dimeric amino acid derivative where two DL-isoleucine residues are linked via a dithiobis(ortho-phenylenecarbonyl) bridge. This structure features a disulfide (-S-S-) bond connecting two ortho-substituted phenylenecarbonyl groups, which are further bonded to the amino groups of isoleucine .

Properties

CAS No.

171744-42-6

Molecular Formula

C26H32N2O6S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34)

InChI Key

SUQDXZBTWJQATJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid serves as the precursor for the disulfide bridge. It is synthesized via:

  • Diazotization of 2-aminobenzoic acid : Treatment with NaNO₂ and HCl at 0–5°C forms the diazonium salt, followed by reaction with sodium hydrosulfide (NaSH) to replace the amino group with a thiol.

  • Alternative route : Nucleophilic substitution of 2-bromobenzoic acid with NaSH in ethanol under reflux.

Oxidation to 2,2'-Dithiodibenzoic Acid

2-Mercaptobenzoic acid undergoes oxidative dimerization using H₂O₂ or I₂ in acidic conditions to form the disulfide-linked diacid:
2HS-C6H4-COOH+H2O2HOOC-C6H4-S-S-C6H4-COOH+2H2O2 \, \text{HS-C}_6\text{H}_4\text{-COOH} + \text{H}_2\text{O}_2 \rightarrow \text{HOOC-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-COOH} + 2 \, \text{H}_2\text{O}

Conversion to Dithiobis(2,1-Phenylenecarbonyl) Chloride

The diacid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive diacyl chloride:
HOOC-C6H4-S-S-C6H4-COOH+2SOCl2ClCO-C6H4-S-S-C6H4-COCl+2SO2+2HCl\text{HOOC-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-COOH} + 2 \, \text{SOCl}_2 \rightarrow \text{ClCO-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-COCl} + 2 \, \text{SO}_2 + 2 \, \text{HCl}

Coupling with DL-Isoleucine

The diacyl chloride reacts with DL-isoleucine under amide-forming conditions:

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to neutralize HCl.

  • Molar ratio : 1:2 (diacyl chloride to DL-isoleucine) to ensure complete bis-acylation.

Mechanism :

  • Deprotonation of DL-isoleucine’s α-amino group by the base.

  • Nucleophilic attack on the acyl chloride, forming amide bonds:
    ClCO-C6H4-S-S-C6H4-COCl+2DL-IsoleucineDL-Isoleucine, N,N’-(dithiobis(2,1-phenylenecarbonyl))bis-+2HCl\text{ClCO-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-COCl} + 2 \, \text{DL-Isoleucine} \rightarrow \text{DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-} + 2 \, \text{HCl}

Purification

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Alternative Pathways

Direct Thiol-Disulfide Exchange

DL-Isoleucine derivatives with protected amino groups (e.g., Boc) react with 2-mercaptobenzoyl chloride, followed by deprotection and oxidation:

  • Protection : Boc₂O in THF.

  • Acylation : 2-Mercaptobenzoyl chloride, DMAP.

  • Oxidation : H₂O₂ in acetic acid forms the disulfide.

Enzymatic Approaches

Bacterial enzymes (e.g., Corynebacterium glutamicum) biosynthesize DL-isoleucine, which is subsequently functionalized via chemoenzymatic methods.

Analytical Characterization

Parameter Value Method
Molecular FormulaC₂₆H₃₂N₂O₆S₂High-resolution MS
Melting Point215–218°CDifferential Scanning Calorimetry
SolubilityDMSO, DMF; insoluble in H₂OUSP solubility tests
Disulfide Bond ConfirmationRaman spectroscopy (S–S stretch: 500 cm⁻¹)Spectroscopic analysis

Challenges and Optimization

  • Disulfide Stability : Oxidative side reactions are mitigated using inert atmospheres (N₂/Ar).

  • Stereochemical Control : Racemization during acylation is minimized by low-temperature reactions (0–5°C).

  • Yield Improvement : Catalytic DMAP (10 mol%) enhances reaction efficiency (yield: 65–72%).

Applications and Derivatives

The compound’s disulfide bridge enables reversible redox behavior, making it valuable for:

  • Drug delivery systems : Disulfide cleavage in reducing environments (e.g., tumor cells).

  • Bioconjugation : Thiol-disulfide exchange with proteins .

Chemical Reactions Analysis

PD-159206 likely undergoes various chemical reactions. While exact details are scarce, we can discuss general reaction types:

    Oxidation and Reduction: PD-159206 may participate in redox reactions.

    Substitution Reactions: It could undergo substitution reactions, replacing functional groups.

    Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. Further investigation is needed.

    Major Products: The products formed from these reactions would vary based on the specific reaction pathway.

Scientific Research Applications

PD-159206’s applications extend across scientific fields:

    Chemistry: It could serve as a tool compound for studying nucleocapsid interactions.

    Biology: Researchers might explore its effects on viral replication and host cell interactions.

    Medicine: Investigating its antiviral properties could lead to potential therapeutic applications.

    Industry: PD-159206’s use in drug development and antiviral therapies is promising.

Mechanism of Action

The exact mechanism by which PD-159206 exerts its effects remains an active area of research. It likely involves interactions with viral proteins or nucleic acids. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Dithioselenites (D1–D5) and Selenylureas (D6–D8)

Structural Differences :

  • Linker Type : Dithioselenites (e.g., D1–D5) contain a Se–S–S–Se core, whereas the target compound has a S–S bridge. Selenylureas (D6–D8) incorporate selenium in urea-like linkages .
  • Substituents : Dithioselenites feature para-substituted aryl groups (e.g., p-chloro, p-methoxy), while the target compound’s phenyl rings are ortho-substituted, leading to greater steric strain .

Properties :

  • Redox Reactivity : The disulfide bond in the target compound is redox-sensitive, enabling applications in glutathione-responsive systems. Dithioselenites, with selenium’s higher electronegativity, may exhibit distinct redox behavior and oxidative stability .

Carbamate-Protected Amino Acids (e.g., DL-Alanine Derivative)

Structural Differences :

  • Linker Type : The DL-alanine derivative in uses bis-tert-butoxycarbonyl (Boc) groups as protecting agents, whereas the target compound employs a dithiobis linker for covalent dimerization .

Functionality :

  • Purpose: Boc groups are transient protecting agents for amino groups during synthesis, whereas the dithiobis linker in the target compound may serve as a permanent structural or functional motif (e.g., disulfide-based drug conjugates) .
  • Stability : Boc groups are acid-labile, enabling selective deprotection. The disulfide bond in the target compound is base-stable but reducible, offering orthogonal reactivity .

Benzathine Benzylpenicillin

Structural Differences :

  • Core Structure : Benzathine benzylpenicillin is a salt complex between benzylpenicillin and N,N'-dibenzylethylenediamine , contrasting with the covalent dithiobis linkage in the target compound .

Research Findings and Implications

  • Steric vs.
  • Redox Applications : Unlike selenium-containing dithioselenites, the disulfide bond in the target compound aligns with biological redox systems, making it suitable for drug delivery or biomaterials .
  • Synthetic Challenges : Ortho-substituted aromatic linkers may require specialized catalysts or conditions to avoid side reactions, as seen in Pt(II) complexes with distorted coordination geometries due to steric effects .

Q & A

Q. Table 1: DFT Functional Performance in Vibrational Frequency Calculations

MethodBasis SetMAPE (%)RMS Error (cm⁻¹)Scaling Factor
B3LYP6-31G(d,p)4.28.20.961
B3PW916-311G(d,p)5.19.80.953
Experimental Values----
Data adapted from

Q. Table 2: Structural Analog Comparison

Compound NameKey FeatureBioactivity Difference
N,N'-(1,4-Phenylene)bis(2-chloroacetamide)No dithiobis linkageLower protein binding affinity
N,N'-Bis(4-chlorophenyl)ureaUrea linkageHydrogen-bond-mediated interactions
Data adapted from

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